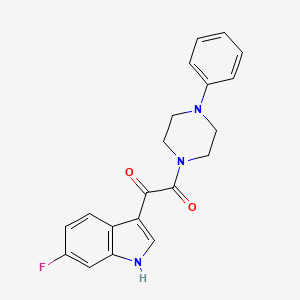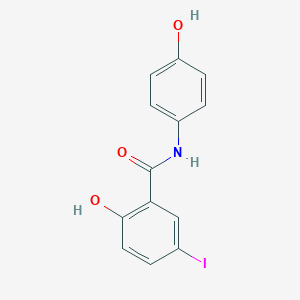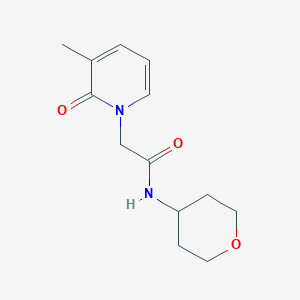![molecular formula C12H12BrClN4 B6643457 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine, also known as BCDIN3D, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BCDIN3D is a potent inhibitor of the DNA damage response pathway and has been shown to have anti-cancer properties.
Mecanismo De Acción
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine inhibits the DNA damage response pathway by targeting the ataxia-telangiectasia mutated (ATM) kinase. ATM kinase is a key regulator of the DNA damage response pathway and is activated in response to DNA damage. 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine binds to the ATP-binding site of ATM kinase and prevents its activation, leading to the inhibition of the DNA damage response pathway.
Biochemical and Physiological Effects:
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine has been shown to have anti-cancer properties in various cancer cell lines. It has also been shown to inhibit the growth of cancer cells in mouse models. 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the DNA damage response pathway, which is important in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine in lab experiments is that it is a potent inhibitor of the DNA damage response pathway. This makes it a useful tool for studying the role of the DNA damage response pathway in cancer development and progression. One limitation of using 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine in lab experiments is that it is a small molecule inhibitor, which may limit its specificity and selectivity.
Direcciones Futuras
There are several future directions for the study of 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its mechanism of action in more detail, including its interaction with ATM kinase and other proteins involved in the DNA damage response pathway. Additionally, further research is needed to determine the specificity and selectivity of 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine as a small molecule inhibitor.
Métodos De Síntesis
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine can be synthesized using a multi-step reaction process. The synthesis begins with the reaction of 3-bromoethylbenzene with 2-chloropyrimidine-4,6-diamine to form 4-(3-bromophenyl)-6-chloropyrimidine-2,4-diamine. This intermediate is then reacted with ethyl iodide to form 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine. The final product is purified using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and is being investigated as a potential treatment for various types of cancer. 4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine has also been shown to inhibit the DNA damage response pathway, which is important in cancer development and progression.
Propiedades
IUPAC Name |
4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN4/c1-7(8-3-2-4-9(13)5-8)16-11-6-10(14)17-12(15)18-11/h2-7H,1H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXXJAQHGNGXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643375.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643381.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)


![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)
